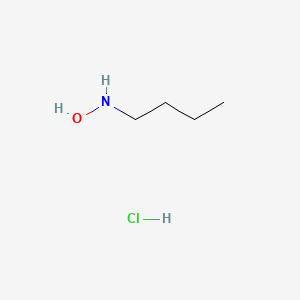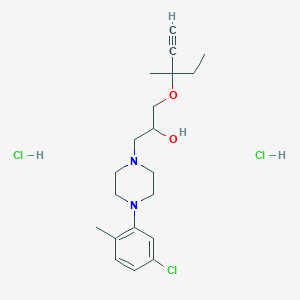
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H31Cl3N2O2 and its molecular weight is 437.83. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation Piperazine derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, a novel series of derivatives showed promising antidepressant and antianxiety activities in preclinical models, highlighting the versatility of piperazine frameworks in drug design (J. Kumar et al., 2017).
Antimicrobial and Antitumor Activities The antimicrobial activities of new 1,2,4-Triazole derivatives incorporating piperazine units have been explored, demonstrating their effectiveness against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2010). Additionally, certain piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied for their antitumor activities, indicating the potential for cancer treatment applications (N. Z. Hakobyan et al., 2020).
Analytical and Stability Studies The stability of psychoactive substances, including piperazine derivatives, has been assessed using analytical techniques like Raman spectroscopy and gas chromatography. This research aids in understanding the stability and degradation processes of these compounds, which is crucial for their safe use and storage (O. Frączak et al., 2020).
Novel Synthetic Routes Research into novel synthetic routes for piperazine derivatives, including asymmetric synthesis techniques, demonstrates the ongoing development of more efficient and selective methods for producing these compounds. This area of study supports the discovery and optimization of new drugs with improved pharmacological profiles (A. Narsaiah et al., 2010).
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2.2ClH/c1-5-20(4,6-2)25-15-18(24)14-22-9-11-23(12-10-22)19-13-17(21)8-7-16(19)3;;/h1,7-8,13,18,24H,6,9-12,14-15H2,2-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCEWQJJZGSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2735799.png)
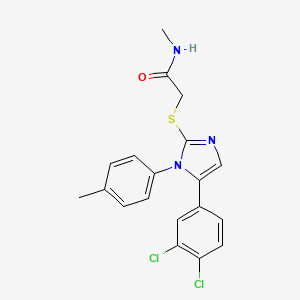


![Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2735808.png)
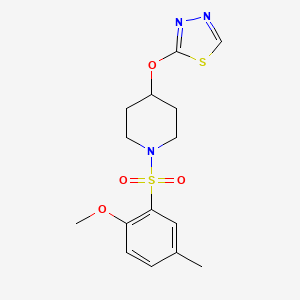
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2735810.png)
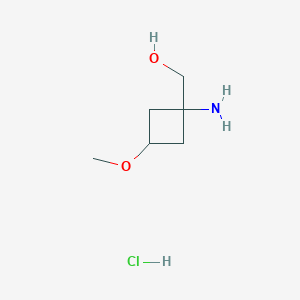

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2735814.png)
![6-(3-Fluorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2735815.png)
